molecular formula C13H26N2O2 B2754200 tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate CAS No. 1783986-30-0

tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate

Cat. No.: B2754200
CAS No.: 1783986-30-0
M. Wt: 242.363
InChI Key: IZZIMEZFNPROHM-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate (CAS# 1783986-30-0) is a chemical building block of high interest in pharmaceutical research and development. With a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound features both a piperidine ring and a tert-butyloxycarbonyl (Boc) protected amine . The Boc group is a cornerstone of synthetic organic chemistry, serving as a critical protecting group for amines, allowing for selective reaction at other molecular sites during complex multi-step synthesis. The core research value of this compound lies in its piperidine scaffold. Piperidine is a prevalent structural motif in medicinal chemistry, found in a wide array of bioactive molecules. Specifically, derivatives of 1-(piperidin-4-yl)benzimidazol-2-one have been identified as promising inhibitors of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response . The aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous diseases, including autoimmune, neurodegenerative, and metabolic disorders . As such, this carbamate derivative serves as a versatile synthetic intermediate for researchers constructing novel compounds to probe inflammasome biology and develop potential therapeutic agents. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-piperidin-2-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIMEZFNPROHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Protecting Group : tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate serves as a protecting group for amines in organic synthesis. This allows chemists to selectively react other functional groups without interference from the amine.
  • Reagent in Reactions : It can be utilized in various chemical reactions, including substitutions and eliminations, to form more complex molecules.

2. Medicinal Chemistry

  • Intermediate in Drug Synthesis : The compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .
  • Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit therapeutic effects against conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating enzyme activity .

1. Enzyme Inhibition

  • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in the context of Alzheimer's disease.

2. Neuroprotective Effects

  • Studies have demonstrated that this compound can protect neuronal cells from oxidative stress. In vitro experiments indicated reduced cell death and inflammatory markers when exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Case Study 1: Neuroprotection

A study investigated the effects of this compound on astrocytes under oxidative stress conditions induced by amyloid-beta. The results showed a significant reduction in cell death and inflammatory cytokines like TNF-α, suggesting its potential role in neuroprotection.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections .

Data Summary Table

Application AreaDescriptionReferences
Organic SynthesisUsed as a protecting group for amines and in various chemical reactions
Medicinal ChemistryIntermediate for drug synthesis targeting neurological disorders
Enzyme InhibitionPotential inhibitor of acetylcholinesterase, relevant for Alzheimer's disease
Neuroprotective EffectsReduces oxidative stress and inflammation in neuronal cells
Antimicrobial ActivityExhibits antibacterial properties against various pathogens

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate involves its conversion to active metabolites. For example, it can be hydrolyzed to release ®-3-aminopiperidine, which is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Piperidine vs. The smaller pyrrolidine ring in may enhance steric hindrance, affecting binding affinity in biological systems .
  • This modification is absent in the target compound, which lacks aromatic substituents on the propyl chain .

Functional Group Modifications

  • Amino vs. Chlorophenyl Groups: tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate () features an aromatic primary amine, increasing solubility in polar solvents and reactivity in coupling reactions. In contrast, the target compound’s aliphatic amine is sterically shielded by the Boc group, reducing nucleophilicity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence ID
This compound C₁₃H₂₄N₂O₂ ~248.3* Not reported Piperidine, Boc-protected amine [14], [18]
tert-Butyl (3-(2-methylpyrrolidin-2-yl)propyl)carbamate C₁₄H₂₆N₂O₂ 254.4 Not reported Pyrrolidine, Methyl group [18]
tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate C₁₉H₂₉FN₂O₂ 336.4 Not reported Fluorophenyl, Piperidine [14]
tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate C₁₅H₂₄N₂O₂ 264.4 Not reported Aminophenyl [15]
6c () C₂₀H₂₄ClN₂O₄ 407.9 147–148 Chlorophenyl, Hydroxyphenyl [2]

*Calculated based on analogous structures.

Key Observations:

  • Melting Points : Chlorophenyl-containing analogs (e.g., 6c in ) exhibit higher melting points (~147–186°C) due to increased crystallinity from aromatic stacking .
  • Molecular Weight : Fluorophenyl derivatives () have higher molecular weights (~336 g/mol), impacting pharmacokinetic properties like membrane permeability .

Biological Activity

Tert-butyl N-[3-(piperidin-2-yl)propyl]carbamate is an organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H25N3O2
Molecular Weight : 243.35 g/mol
Functional Groups : Carbamate, piperidine

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a propyl chain containing a piperidine ring. This structural configuration is significant for its biological activity, influencing interactions with various biomolecules.

This compound exhibits several biochemical properties:

  • Enzyme Interactions : The compound interacts with enzymes involved in various metabolic pathways, including those related to the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
  • Cellular Effects : It influences cellular functions such as signaling pathways and gene expression. Notably, it has shown potential in synthesizing functional cationic polymers and antimicrobial agents, indicating its role in modifying cellular processes.

The mechanism of action for this compound involves:

  • Binding Affinity : The piperidine moiety allows interaction with specific receptors in the central nervous system, potentially modulating neurotransmitter activities.
  • Enzyme Modulation : It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression.
  • Stability and Degradation : Studies indicate that the compound maintains stability under certain conditions, affecting its long-term efficacy in both in vitro and in vivo settings.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

  • Neurodegenerative Diseases : It has been studied for its neuroprotective effects, suggesting a role in modulating pathways associated with neurodegeneration.
  • Cancer Therapy : The compound's ability to interact with specific enzymes makes it a candidate for developing anticancer agents .

Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocytes stimulated with amyloid beta 1-42. The results indicated moderate protective activity against cytotoxicity induced by amyloid beta, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit the NLRP3 inflammasome. The findings demonstrated that the compound could significantly reduce pyroptotic cell death in differentiated THP-1 cells, highlighting its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionModerate protection against amyloid beta
Anti-inflammatoryInhibition of NLRP3 inflammasome activity
Enzyme InteractionModulation of metabolic pathways
Cancer TherapyPotential anticancer effects

Q & A

Q. What mechanistic insights explain contradictory results in catalytic hydrogenation studies?

  • Methodological Answer : Trace metal impurities (e.g., Pd in Lindlar catalyst) may cause over-reduction of the carbamate. Conduct control experiments with scavengers (e.g., thiourea) and analyze intermediates by GC-MS. Optimize H2 pressure (1–3 atm) and solvent polarity (MeOH vs. THF) .

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